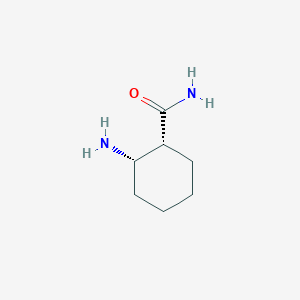

cis-2-Aminocyclohexanecarboxamide

Description

cis-2-Aminocyclohexanecarboxamide: is an organic compound with the molecular formula C₇H₁₄N₂O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group in a cis configuration

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reaction

The synthesis begins with cyclohexene, which undergoes cyclization in the presence of N-halosuccinimide (NXS) or acetylated haloamines (CH₃CONHX) as halogenation agents. A catalyst such as tris(pentafluorophenyl)borane [B(C₆F₅)₃] or dimethyl sulfide (Me₂S) facilitates the reaction at 0–90°C. This step generates a bicyclic intermediate (2), where DBU (1,8-diazabicycloundec-7-ene) promotes ring closure.

Key Conditions :

Ring-Opening Reaction

Intermediate 2 is subjected to a ring-opening reaction in methanol, ethanol, or isopropanol using B(C₆F₅)₃ or boron trifluoride etherate (BF₃·Et₂O) as catalysts. Heating at 40–100°C for 1–3 hours yields intermediate 3, a secondary alcohol. Reduced-pressure distillation isolates the product.

Resolution via Salification

The racemic intermediate 3 is resolved using L-di-p-toluoyl tartaric acid (L-DBTA) in ethanol. Heating the mixture induces diastereomeric salt formation, which is filtered and recrystallized. Acidification with hydrochloric acid followed by basification with NaOH/KOH (pH 10–12) yields enantiopure (1R,2S)-2-aminocyclohexanol hydrochloride. Subsequent conversion to the carboxamide involves treating the hydrochloride with ammonium chloride under activation conditions (e.g., EDC/HOBt).

Advantages :

Palladium-Catalyzed Intramolecular Cyclization

Substrate Preparation

Tosyl-protected N-allyl-2-aminocyclohexanecarboxamide serves as the precursor. The carboxamide group is introduced via amidating 2-aminocyclohexanecarboxylic acid, synthesized through hydrolysis of β-lactam precursors or ester intermediates.

Oxidative Cyclization

Palladium(II) catalysts (e.g., Pd(OAc)₂) mediate the intramolecular oxidative cyclization in solvents like DMF or toluene. The reaction proceeds via a cis-aminopalladation mechanism, forming six-membered heterocycles. Solvent polarity significantly affects regioselectivity, with polar solvents favoring carboxamide participation.

Key Findings :

Enzymatic Resolution and β-Lactam Precursor Approach

β-Lactam Synthesis

Chlorosulfonyl isocyanate undergoes 1,2-dipolar cycloaddition with cyclohexene to form a racemic β-lactam. Enzymatic hydrolysis using lipases or esterases (e.g., Candida antarctica lipase B) selectively cleaves one enantiomer, yielding (1R,2S)-2-aminocyclohexanecarboxylic acid.

Carboxamide Formation

The carboxylic acid is activated with ethyl chloroformate and treated with ammonia to form the carboxamide. Alternatively, the β-lactam is directly opened with ammonium hydroxide under basic conditions.

Optimization :

- Hydrolysis at 70°C prevents epimerization.

- Fmoc protection (using Fmoc-OSu) enables compatibility with peptide synthesis.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Cyclization-Resolution | 60–70% | >99% ee | Industrial-scale |

| Pd-Catalyzed Cyclization | 75–85% | 95% de | Lab-scale |

| Enzymatic Resolution | 50–65% | >98% ee | Pilot-scale |

Key Observations :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Aminocyclohexanecarboxamide can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: It can be reduced to form cis-2-aminocyclohexane.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

- Oxidation products include oxo derivatives.

- Reduction products include cis-2-aminocyclohexane.

- Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Cis-2-Aminocyclohexanecarboxamide derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents.

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

2. Neurological Disorders

Compounds derived from this compound have been explored for their neuroprotective effects. They are believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders.

3. Anti-inflammatory Properties

this compound and its analogs have demonstrated anti-inflammatory effects in preclinical models. These compounds can modulate inflammatory cytokines and pathways, making them candidates for treating chronic inflammatory diseases.

Synthetic Applications

The synthesis of this compound plays a crucial role in organic chemistry, serving as an intermediate in the production of various chemical entities.

1. Chiral Building Blocks

this compound is utilized as a chiral building block in asymmetric synthesis. Its chirality allows chemists to create enantiomerically pure compounds, which are essential in the pharmaceutical industry for developing effective drugs with minimal side effects.

2. Synthesis of Complex Molecules

This compound has been employed in the synthesis of complex natural products and pharmaceuticals. Its ability to form stable intermediates makes it a valuable component in multi-step synthetic routes.

Case Studies

Several studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

A study focused on synthesizing novel derivatives of this compound demonstrated significant anticancer activity against human breast cancer cells. The derivatives were shown to induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.

Case Study 2: Neuroprotective Effects

In another investigation, researchers explored the neuroprotective properties of this compound derivatives in a mouse model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation, suggesting a mechanism for their protective effects on neuronal health.

Mechanism of Action

Mechanism:

- The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application.

Molecular Targets and Pathways:

- In medicinal chemistry, it may target specific enzymes, inhibiting their activity and thereby modulating biochemical pathways.

Comparison with Similar Compounds

cis-2-Aminocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

trans-2-Aminocyclohexanecarboxamide: Similar structure but with a trans configuration.

Uniqueness:

- The cis configuration of cis-2-Aminocyclohexanecarboxamide imparts unique stereochemical properties, influencing its reactivity and interactions with biological targets.

Biological Activity

Cis-2-Aminocyclohexanecarboxamide, a compound belonging to the class of organic compounds known as pyrimidinecarboxamides, has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a carboxamide functional group attached to a cyclohexane ring. Its stereochemistry plays a crucial role in its biological activity, as different isomers can exhibit varying effects on biological systems.

The compound acts primarily as an inhibitor of non-receptor tyrosine kinases, particularly SYK (spleen tyrosine kinase). This kinase is pivotal in mediating signal transduction from various transmembrane receptors, including those involved in immune responses. The activation of SYK leads to several downstream effects, including:

- Regulation of immune cell function : SYK is essential for the activation of neutrophils and dendritic cells, influencing phagocytosis and cytokine production.

- Platelet activation : It plays a role in platelet aggregation and vascular development, which are critical for hemostasis and wound healing.

- Osteoclast maturation : SYK is involved in the differentiation and function of osteoclasts, impacting bone resorption processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses through its action on immune cells. By inhibiting SYK, it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation by interfering with signaling pathways that promote tumor growth. For instance, its effect on SYK could disrupt pathways critical for cancer cell survival and metastasis .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate inflammatory processes in the brain may contribute to this effect .

Data Table: Biological Activities and Mechanisms

Case Study 1: Inhibition of Neutrophil Activation

A study demonstrated that this compound effectively inhibited neutrophil degranulation in vitro. This was associated with decreased production of reactive oxygen species (ROS) upon stimulation with inflammatory mediators. The findings suggest potential applications in treating conditions characterized by excessive neutrophil activation, such as rheumatoid arthritis .

Case Study 2: Cancer Cell Proliferation

In vitro experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the downregulation of SYK-mediated signaling pathways that promote cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for preparing cis-2-Aminocyclohexanecarboxamide, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves cyclohexane derivatives as precursors. For example, (1S,2S)-2-Aminocyclohexanecarboxylic acid can be synthesized via Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan, followed by catalytic hydrogenation to reduce nitro groups to amines . To ensure enantiomeric purity, chiral chromatography or asymmetric catalysis (e.g., using chiral auxiliaries) is recommended. Characterization via polarimetry or HPLC with chiral columns validates enantiomeric ratios .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., head-to-tail carboxylic acid interactions in related cyclohexane derivatives) .

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and functional groups (e.g., amine and carboxamide peaks).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Cross-referencing with NIST-standardized data ensures accuracy .

Q. How does the stability of this compound vary under different storage conditions?

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a scaffold for β-amino acid derivatives, which are explored for:

- Peptidomimetics : Mimicking peptide structures to enhance metabolic stability.

- Enzyme inhibitors : Targeting proteases or kinases via hydrogen-bonding interactions .

- Anti-inflammatory agents : Structural analogs (e.g., 2-Acetamido-2-cyclohexylacetic acid) show antioxidant activity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical assignments of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation. For instance, in racemic cis-cyclohexane-1,2-dicarboxylate derivatives, crystallography revealed R24(18) hydrogen-bonding networks, clarifying conflicting NMR-based assignments . Researchers should:

Q. What strategies address low yields in the synthesis of hydroxylated this compound derivatives?

- Methodological Answer : Yield optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency.

- Protecting groups : Temporarily block reactive amines during oxidation steps (e.g., using Boc groups) .

Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. How do computational models predict the biological activity of this compound analogs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2 (COX-2). Key steps:

Generate 3D conformers using Gaussian or GAMESS.

Validate force fields (e.g., AMBER) against crystallographic data .

Screen analogs for ADMET properties via QSAR models .

Q. What experimental approaches validate the proposed mechanism of action in biological systems?

- Methodological Answer : Mechanistic studies require:

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. Solutions include:

Q. What comparative studies distinguish this compound from trans isomers in pharmacological contexts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.